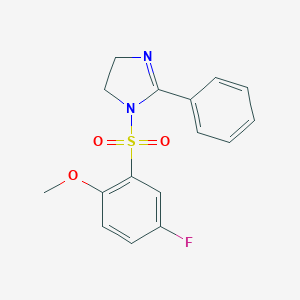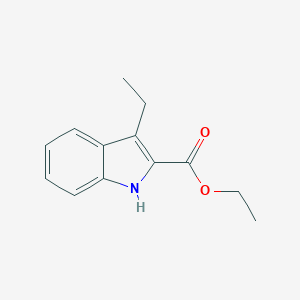
ethyl 3-ethyl-1H-indole-2-carboxylate
説明
Ethyl indole-2-carboxylate is a heterocyclic compound . It’s also known by its synonyms: 2-Ethoxycarbonylindole, NSC 10076 . The empirical formula is C11H11NO2 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl indole-2-carboxylate is 189.21 .
科学的研究の応用
Antiviral Agents
Indole derivatives, including ethyl 3-ethyl-1H-indole-2-carboxylate, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . These compounds can be designed to target specific viral mechanisms, potentially leading to new treatments for viral infections.
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory effects. By modifying the indole structure, researchers can develop new derivatives that may serve as potent anti-inflammatory agents, useful in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Indole compounds have been explored for their potential in cancer therapy. Some derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, making them candidates for further research as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of indole derivatives is another significant area of research. These compounds can be synthesized to combat a range of microbial infections, offering a pathway to new antibiotics in an era of increasing antibiotic resistance .
Antidiabetic Effects
Research has indicated that certain indole derivatives may have applications in managing diabetes. By affecting the biochemical pathways associated with diabetes, these compounds could contribute to new therapeutic strategies for diabetes treatment .
Antimalarial Applications
Indole derivatives have also been investigated for their antimalarial properties. Given the ongoing challenge of malaria and the resistance to current treatments, new indole-based compounds could provide alternative options for malaria prophylaxis and treatment .
作用機序
Target of Action
Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that ethyl 3-ethyl-1H-indole-2-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 3-ethyl-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
ethyl 3-ethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-10-7-5-6-8-11(10)14-12(9)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTGRHQJZXLFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-ethyl-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)
![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)
![1-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone](/img/structure/B494968.png)
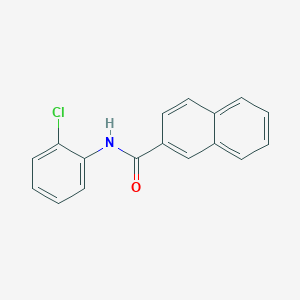
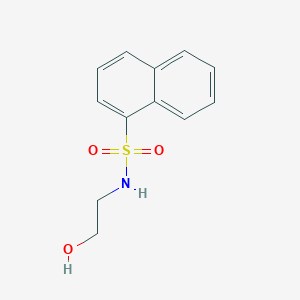
![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)
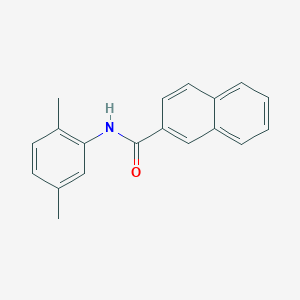
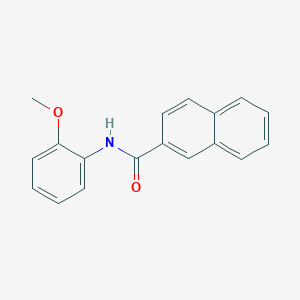
![1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494975.png)
![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)
![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)
![N,N-diethyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494984.png)
![N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B494985.png)
